

(R)-1-(4-Nitrophenyl)ethanamine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-1-(4-Nitrophenyl)ethanamine

Cat. No.: B1586016

[Get Quote](#)

An In-depth Technical Guide to (R)-1-(4-Nitrophenyl)ethanamine

Introduction

(R)-1-(4-Nitrophenyl)ethanamine is a chiral organic compound that serves as a crucial building block in modern organic and medicinal chemistry. Its structure, featuring a stereogenic center, a primary amine, and an electron-withdrawing nitro group on a phenyl ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development. Its principal value lies in its role as a chiral precursor for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).[\[1\]](#)

Physicochemical and Spectroscopic Properties

The distinct properties of **(R)-1-(4-Nitrophenyl)ethanamine** and its common hydrochloride salt form are fundamental to its application in synthesis.

Physical and Chemical Data Summary

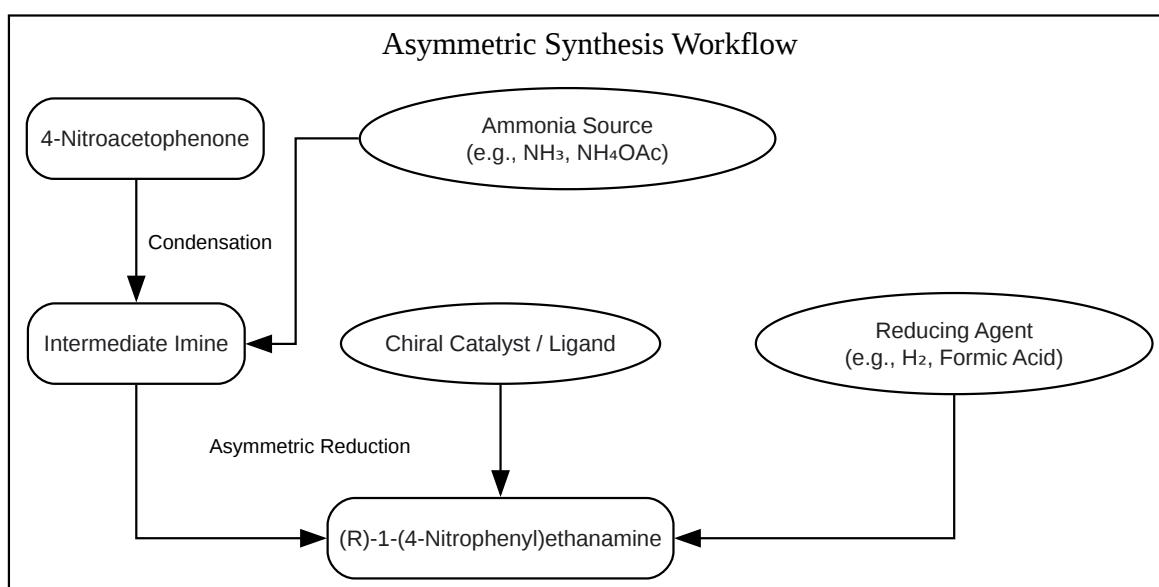
The key physical and chemical characteristics are summarized in the table below for quick reference. The data pertains to the free amine unless otherwise specified.

Property	Value	Source(s)
IUPAC Name	(1R)-1-(4-nitrophenyl)ethanamine	[2]
CAS Number	22038-87-5	[2]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[1] [2]
Molecular Weight	166.18 g/mol	[2] [3]
Appearance	Solid, crystalline. Color can be white, light yellow, or yellow-green.	[4] [5] [6]
Melting Point	173-175°C (hydrochloride salt)	[4]
Solubility	The hydrochloride salt is soluble in water and polar organic solvents.	[4] [5]
Stability	The hydrochloride salt is reported to be light-sensitive and hygroscopic.	[5]

Spectroscopic Profile

Spectroscopic data is critical for the structural confirmation and purity assessment of **(R)-1-(4-Nitrophenyl)ethanamine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically two doublets in the 7-8.5 ppm region due to the para-substitution), a quartet for the methine proton (CH), a doublet for the methyl group (CH₃), and a broad singlet for the amine protons (NH₂).[\[7\]](#)[\[8\]](#)
 - ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Specific spectral data can be found in chemical databases.[\[9\]](#)


- Infrared (IR) Spectroscopy: The IR spectrum would characteristically display absorption bands corresponding to:
 - N-H stretching of the primary amine.
 - Asymmetric and symmetric stretching of the nitro group (NO_2).
 - C-H stretching from the aromatic ring and the alkyl chain.
 - C=C stretching from the aromatic ring.^[7]

Synthesis and Purification

The enantioselective synthesis of **(R)-1-(4-Nitrophenyl)ethanamine** is paramount to its utility. Asymmetric synthesis methods are commonly employed to achieve high enantiomeric purity.^[1]

General Synthesis Approach: Asymmetric Reductive Amination

A prevalent strategy for synthesizing chiral amines is the asymmetric reductive amination of a corresponding ketone. This approach offers good control over the stereochemistry.

[Click to download full resolution via product page](#)

Caption: Asymmetric reductive amination of 4-nitroacetophenone.

Detailed Experimental Protocol

This is a representative protocol and may require optimization based on specific laboratory conditions and desired scale.

- **Imine Formation:** To a solution of 4-nitroacetophenone in a suitable solvent (e.g., methanol or toluene), add an ammonia source such as ammonium acetate. Heat the mixture to facilitate the formation of the corresponding imine, often with removal of water.
- **Asymmetric Reduction:** Cool the reaction mixture containing the in-situ generated imine. Introduce a chiral catalyst system (e.g., a transition metal complex with a chiral ligand).
- **Hydrogenation:** Introduce a reducing agent. For catalytic transfer hydrogenation, formic acid or isopropanol can be used. Alternatively, perform the reaction under an atmosphere of hydrogen gas.
- **Work-up and Isolation:** After the reaction is complete (monitored by TLC or GC), quench the reaction and remove the catalyst by filtration. Extract the product into an organic solvent.
- **Purification:** The crude product can be purified by crystallization, often after conversion to its hydrochloride salt by treating the amine solution with hydrochloric acid. Recrystallization from a suitable solvent system (e.g., ethanol/ether) yields the purified product.

Applications in Research and Drug Development

(R)-1-(4-Nitrophenyl)ethanamine is a valuable intermediate, primarily in the pharmaceutical sector.[\[1\]](#)

- **Pharmaceutical Intermediate:** Its bifunctional nature allows it to be a precursor for a variety of APIs. The amine group serves as a nucleophile or a point for amide bond formation, while the nitro group can be readily reduced to an aniline, which can then be further functionalized. The related compound, 4-nitrophenethylamine hydrochloride, is a known intermediate in the

synthesis of Mirabegron, a medication for overactive bladder.[10][11] It is also used in the synthesis of drugs for cancer, depression, and infectious diseases.[1]

- Chiral Auxiliary and Catalyst: In some contexts, chiral amines like this can be used as resolving agents or as components of catalysts in other asymmetric reactions.[1]
- Synthesis of Complex Molecules: It is used in the synthesis of specialized chemical structures, such as ortho-metallated primary phenethylamine complexes.[12]

Safety, Handling, and Storage

Proper handling and storage are crucial due to the potential hazards associated with this compound and its hydrochloride salt.

Hazard Identification and Personal Protective Equipment (PPE)

- Hazards: The hydrochloride salt is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][13]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
 - Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[1][13]
 - Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[14]

First Aid Measures

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[13]
- Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, consult a physician.[13]

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[13]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical advice.[13]

Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Handle in accordance with good industrial hygiene and safety practices.[6][15]
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as strong acids and strong oxidizing agents.[4] [6] The hydrochloride salt should be protected from light and moisture.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. (R)-1-(4-Nitrophenyl)ethanamine | C8H10N2O2 | CID 1268056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Nitrophenyl)ethanamine | C8H10N2O2 | CID 591995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 6. fishersci.com [fishersci.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]

- 9. (R)-1-(4-NITRO-PHENYL)-ETHYLAMINE(22038-87-5) ^{13}C NMR spectrum [chemicalbook.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 12. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]
- 13. angenechemical.com [angenechemical.com]
- 14. biosynth.com [biosynth.com]
- 15. fishersci.es [fishersci.es]
- To cite this document: BenchChem. [(R)-1-(4-Nitrophenyl)ethanamine physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586016#r-1-4-nitrophenyl-ethanamine-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com